Regioisomeric Differentiation: Ortho vs. Para Methoxy Substitution in 1,4,7-Triazaspiro Series
The target compound is the ortho-methoxy regioisomer (CAS 1708268-42-1). Its closest commercial analog is the para-methoxy variant (CAS 1707566-33-3). While direct comparative biochemical data is absent in the public domain, their distinct molecular topologies are confirmed by different CAS numbers and SMILES notations . The ortho substitution constrains the conformational freedom of the methoxyphenyl ring relative to the spiro core, a feature known in medicinal chemistry to influence target binding. This structural distinction is critical for SAR exploration but cannot yet be quantified by a specific biological potency shift for this exact pair.
| Evidence Dimension | Molecular Topology and Substitution Pattern |
|---|---|
| Target Compound Data | Ortho-methoxyphenyl substitution; SMILES: COc1ccccc1C1=NC2(CCCNC2)NC1=O |
| Comparator Or Baseline | Para-methoxyphenyl substitution (CAS 1707566-33-3); SMILES: COc1ccc(cc1)C2=NC3(CCCNC3)NC2=O |
| Quantified Difference | No quantitative biological activity difference data available; differentiated by CAS and SMILES. |
| Conditions | Structural comparison based on public chemical databases. |
Why This Matters
For procurement in SAR studies, the ortho isomer offers a distinct steric and electronic profile compared to the para form, which can be the deciding factor in probing a chemical series.
